Methyl 2,3-dihydroxy-2-methylpropanoate

Description

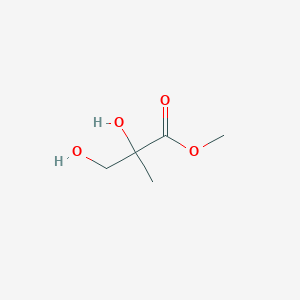

Methyl 2,3-dihydroxy-2-methylpropanoate (C₇H₁₂O₆) is a synthetic aliphatic ester characterized by two hydroxyl groups and a branched methyl substituent. It is synthesized via the hydroxylation of methyl methacrylate using osmium tetroxide (OsO₄) and hydrogen peroxide (H₂O₂) in tert-butyl alcohol, yielding ~23.1% after distillation . The compound’s molecular structure (Figure 1) includes a central quaternary carbon, contributing to its stereochemical complexity. Analytical data confirm its composition (C: 47.69%, H: 6.95%), and derivatives such as its acetylated and benzoylated forms have been studied for optical activity .

Properties

IUPAC Name |

methyl 2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHNDDCTKHCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941698 | |

| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19860-56-1 | |

| Record name | Methyl 2-methylglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019860561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

Key Differences :

- Structure : Incorporates a dioxolane ring (1,3-dioxolane) and an ethyl ester group, unlike the simpler methyl ester and dihydroxy backbone of the target compound.

- Properties : Higher boiling point (361.45°C at 760 mmHg), density (1.186 g/cm³), and refractive index (1.475) due to increased molecular complexity and stereochemical protection .

- Applications: Critical intermediate in synthesizing Sofosbuvir, an antiviral drug, highlighting its pharmaceutical relevance compared to the research-oriented uses of Methyl 2,3-dihydroxy-2-methylpropanoate .

Table 1: Physical and Chemical Properties

Sandaracopimaric Acid Methyl Ester and Related Diterpenoid Esters

Key Differences :

- Structure: Diterpenoid derivatives (e.g., sandaracopimaric acid methyl ester) feature fused polycyclic frameworks, contrasting sharply with the acyclic structure of this compound .

- Properties : Higher molecular weights and hydrophobicity due to terpene backbones. Used in natural resin analysis (gas chromatography) rather than synthetic chemistry .

Methyl Salicylate

Key Differences :

3-Hydroxy-2,2-Dimethylpropyl 3-Hydroxy-2,2-Dimethylpropanoate

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.